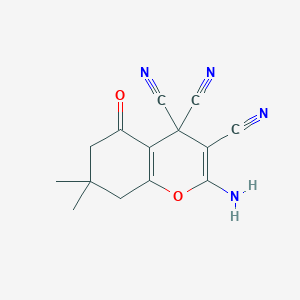

2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile

Overview

Description

The compound “2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile” is a type of tetrahydrobenzo[b]pyran . It is a colorless prism crystal .

Synthesis Analysis

This compound can be synthesized from the reaction of substituted aromatic aldehydes, dimedone, malononitrile, in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature . Another method involves a DBU-catalyzed reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate at 60–65°C in ethanol for 60–90 min .Molecular Structure Analysis

The crystal structure of this compound has been analyzed . It is monoclinic, with a C2/c space group. The unit cell dimensions are a = 30.130(8) Å, b = 8.825(2) Å, c = 16.021(4) Å, and β = 103.293(4)° .Chemical Reactions Analysis

The compound has been used in one-pot multicomponent coupling reactions to synthesize biologically active 2-amino-4-aryl (or heteroaryl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles .Physical and Chemical Properties Analysis

The compound is a colorless prism crystal . More specific physical and chemical properties are not provided in the retrieved documents.Scientific Research Applications

Synthesis and Chemical Properties

- Early research demonstrated that tetracyanoethylene could be added to dimethyldihydroresorcine to yield 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitriles via cyclization, proving the feasibility of synthesizing this compound (Junek & Aigner, 1970).

- A similar synthesis process was detailed in 1998, where interactions with alcohols and ketoximes formed various 2-amino-7,7-dimethyl-tetrahydro-chromene derivatives (Kayukova et al., 1998).

Biological Significance and Applications

- Recent research (2021) focused on synthesizing derivatives of this compound and demonstrated their potent in-vitro anti-inflammatory activity. This highlights its potential applications in pharmacology, particularly in anti-inflammatory drug development (Chavan et al., 2021).

- X-ray studies of derivatives of this compound have been conducted to understand its structural properties, which is crucial for its application in drug design and molecular chemistry (Sharma et al., 2015).

Antimicrobial Effects

- Certain derivatives of this compound have shown promising antimicrobial effects against pathogenic microbial strains, indicating its potential use in the development of new antibacterial drugs (Moshafi et al., 2016).

Synthesis Methodology

- Innovative synthesis methods, such as the use of ultrasound-assisted synthesis and green chemistry approaches, have been employed to create derivatives of this compound, reflecting advancements in sustainable chemical synthesis practices (Chavan et al., 2021).

Future Directions

The structure of these bioactive molecules could provide opportunities for drug design in three important regions: the aromatic ring of the benzopyran, substitution at C2-amine, and the substituted group at C4 position . This suggests potential future directions for research and development involving this compound.

Properties

IUPAC Name |

2-amino-7,7-dimethyl-5-oxo-6,8-dihydrochromene-3,4,4-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-13(2)3-9(19)11-10(4-13)20-12(18)8(5-15)14(11,6-16)7-17/h3-4,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZDFWFEGWLQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(C(=C(O2)N)C#N)(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389505.png)

![9-Phenyl-6-[4-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389507.png)

![6-(3,4-Dimethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389508.png)

![9-(4-Chlorophenyl)-6-[2-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389512.png)

![9-(4-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389514.png)

![Ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B389516.png)

![1-benzyl-3-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B389518.png)

![6-(3-Chlorophenyl)-9-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389519.png)

![2-[(4-cyclohexylphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B389520.png)

![6-(2,5-Dimethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389521.png)

![9-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389522.png)

![N-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B389525.png)

![11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389526.png)